CID 25108821
Description
CID 25108821 is a compound registered in the PubChem database, a critical resource for chemical structure and bioactivity data. For novel compounds, rigorous characterization—such as NMR, mass spectrometry (MS), and elemental analysis—is essential to confirm identity and purity . Unfortunately, the evidence provided lacks direct experimental data or structural diagrams for this compound, limiting a comprehensive introduction.
Properties
InChI |
InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFCDHLHMOCKZ-ZZLDSPSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H103N23O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The evidence highlights methodologies for comparing compounds, which can be applied to CID 25108821. Below is a framework for comparison, based on analogous studies:
Table 1: General Comparison Framework for this compound and Analogs
Key Findings from Analogous Studies
Functional Analogues: Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acids with structural modifications influencing substrate specificity in enzymatic assays. For example, taurocholic acid’s taurine conjugation enhances solubility, a critical factor in lipid metabolism pathways . Betulin (CID 72326) and its derivatives (e.g., betulinic acid, CID 64971) demonstrate how minor structural changes (e.g., oxidation at C3) significantly alter bioactivity, such as improved cytotoxicity against cancer cells .
Structural Analogues :
- Oscillatoxin derivatives (CIDs 101283546, 185389) share a polyketide backbone but differ in methyl or hydroxyl substitutions, which correlate with cytotoxic potency in marine organisms .
- 3-O-caffeoyl betulin (CID 10153267) illustrates how functional group additions (e.g., caffeoyl moiety) enhance pharmacological properties like antioxidant capacity .
Analytical Comparisons: Mass Spectrometry: Source-induced collision-induced dissociation (CID) in ESI-MS distinguishes isomers (e.g., ginsenosides in ), a method applicable to this compound if structural ambiguity exists. Chromatography: Fractionation via vacuum distillation () or LC-ELSD () can separate compounds with similar polarities or molecular weights.
Methodological Insights for Comparative Studies
Structural Elucidation :
- Use NMR and HRMS to resolve stereochemistry and confirm molecular formulae, as seen in betulin derivatives .
- 3D structural overlays (e.g., steroid backbones in ) can visualize conformational similarities.
Bioactivity Profiling :
- Compare IC₅₀ values or binding affinities in enzymatic assays. For example, irbesartan (CID 3749) and BSP (CID 5345) show distinct inhibitory effects on transporters .
Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
